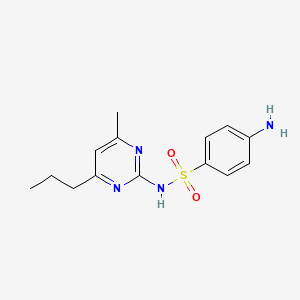

N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide

Description

Structure

3D Structure

Properties

CAS No. |

106596-35-4 |

|---|---|

Molecular Formula |

C14H18N4O2S |

Molecular Weight |

306.39 g/mol |

IUPAC Name |

4-amino-N-(4-methyl-6-propylpyrimidin-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C14H18N4O2S/c1-3-4-12-9-10(2)16-14(17-12)18-21(19,20)13-7-5-11(15)6-8-13/h5-9H,3-4,15H2,1-2H3,(H,16,17,18) |

InChI Key |

KUQMCYZWABMEDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=NC(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide, a derivative of the sulfonamide class of antibiotics. As a structural analog of sulfadimidine (sulfamethazine), this compound holds potential for research into antibacterial agents. This document details the retrosynthetic analysis, the synthesis of key intermediates, the final coupling and deprotection steps, and provides detailed experimental protocols. The rationale behind crucial experimental choices, reaction mechanisms, and process controls is elucidated to provide researchers, scientists, and drug development professionals with a field-proven and scientifically sound guide for its synthesis.

Introduction and Scientific Background

Sulfonamide drugs, the first broadly effective antimicrobials, function as competitive inhibitors of the enzyme dihydropteroate synthase in bacteria.[1][2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial proliferation that mammals acquire from their diet.[2][3] By acting as a structural analogue of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt this vital metabolic pathway, leading to a bacteriostatic effect.[4]

The target molecule, N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide, is a heterocyclic sulfonamide. Its structure consists of a sulfanilamide core linked to a substituted pyrimidine ring. The nature of the substituents on the pyrimidine ring can modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide outlines a validated synthetic approach, analogous to the industrial synthesis of related sulfa drugs like sulfadimidine.[5]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule reveals a convergent synthesis strategy. The primary disconnection is at the sulfonamide (SO₂-NH) bond, which is reliably formed via a nucleophilic substitution reaction. This breaks the molecule down into two key intermediates: a protected sulfonyl chloride and a substituted aminopyrimidine.

The amino group on the sulfanilamide portion must be protected, typically as an acetamide, to prevent self-reaction and to control regioselectivity during the chlorosulfonation step.[6] This leads to the selection of 4-acetylbenzenesulfonyl chloride as the electrophilic partner. The nucleophilic partner is the heterocyclic amine, 2-amino-4-methyl-6-propylpyrimidine.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Intermediates

Pathway A: Synthesis of 4-Acetylbenzenesulfonyl Chloride (Intermediate A)

The synthesis of the sulfonyl chloride intermediate is a cornerstone of sulfonamide chemistry. The process begins with the electrophilic aromatic substitution of acetanilide using chlorosulfonic acid.

Step 1: Chlorosulfonation of Acetanilide

Acetanilide is treated with an excess of chlorosulfonic acid. The acetamido group is a moderately activating ortho-, para-director. Due to the significant steric hindrance from both the acetamido group and the incoming chlorosulfonyl group (-SO₂Cl), substitution occurs almost exclusively at the para position.[6]

-

Reaction Rationale: Using acetanilide instead of aniline is critical. The free amino group of aniline would be protonated by the strong acid, forming a highly deactivating anilinium ion. The acetyl protecting group prevents this, allowing the desired electrophilic substitution to proceed efficiently. It also serves to be easily removed in the final step of the synthesis.[6]

-

Process Control: The reaction is highly exothermic and evolves large volumes of hydrogen chloride gas; therefore, it must be performed with adequate cooling and in a well-ventilated fume hood.[7] The gradual addition of acetanilide to the cooled chlorosulfonic acid is essential to maintain temperature control, typically between 15-20°C initially, followed by gentle heating (e.g., to 60°C) to ensure the reaction goes to completion.[7]

Caption: Synthesis of Intermediate A.

Pathway B: Synthesis of 2-Amino-4-methyl-6-propylpyrimidine (Intermediate B)

The synthesis of the pyrimidine ring is achieved through a classical condensation reaction. This involves reacting a β-dicarbonyl compound with guanidine.

Step 2: Condensation of 2,4-Octanedione with Guanidine

The reaction of 2,4-octanedione with guanidine hydrochloride in the presence of a base (like potassium carbonate or a sodium alkoxide) yields the desired 2-aminopyrimidine derivative. The reaction proceeds via a double condensation mechanism, forming the stable heterocyclic ring.

-

Reaction Rationale: Guanidine provides the N-C-N fragment required to close the pyrimidine ring. The β-dicarbonyl compound, 2,4-octanedione, provides the C-C-C backbone with the desired methyl and propyl substituents at what will become the 4 and 6 positions of the pyrimidine ring. Microwave-assisted, solvent-free methods have been shown to be effective for similar syntheses, offering a more environmentally friendly approach.[8]

Caption: Synthesis of Intermediate B.

Assembly and Final Modification

Step 3: The Coupling Reaction

This step involves the formation of the crucial sulfonamide bond by reacting the two key intermediates.

Reaction: Nucleophilic Substitution

2-Amino-4-methyl-6-propylpyrimidine (Intermediate B) is reacted with 4-acetylbenzenesulfonyl chloride (Intermediate A) in a suitable solvent, often pyridine or a mixture of acetone and water. The exocyclic amino group of the pyrimidine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

-

Reaction Rationale: Pyridine is often used as it serves as both a solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is a classic example of nucleophilic acyl substitution on a sulfonyl group. The product of this reaction is the N-acetyl protected version of the final compound.

Step 4: Deprotection

The final step is the removal of the acetyl protecting group to unmask the free amine of the sulfanilamide moiety.

Reaction: Acid-Catalyzed Hydrolysis

The N-acetyl protected compound is heated under reflux with dilute hydrochloric acid.[9] The amide bond is hydrolyzed, yielding the final product, N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide, and acetic acid as a byproduct. The product, being amphoteric, may precipitate upon neutralization.

-

Process Control: After hydrolysis, the acidic solution is carefully neutralized. A common method involves the slow addition of a base like sodium carbonate until the solution is slightly alkaline, causing the final product to precipitate out of the solution.[9] The crude product can then be collected by filtration and purified by recrystallization.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Acetylbenzenesulfonyl Chloride

-

In a 500 mL round-bottom flask equipped with a mechanical stirrer and placed in a cooling bath, add 175 g (1.5 moles) of chlorosulfonic acid.[7]

-

Cool the acid to approximately 15°C.

-

Gradually add 67.5 g (0.5 moles) of acetanilide in portions, ensuring the temperature is maintained. Note: Significant HCl gas is evolved.[7]

-

After the addition is complete, heat the mixture to 60°C for two hours. The completion of the reaction is often indicated by the cessation of gas evolution.[7]

-

In a separate large beaker, prepare a slurry of 1 kg of crushed ice and water.

-

Slowly and with vigorous stirring, pour the reaction mixture onto the ice. This step should be performed in a fume hood.

-

The solid 4-acetylbenzenesulfonyl chloride will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be used directly in the next step or purified by recrystallization from benzene or chloroform.

Protocol 2: Synthesis of 2-Amino-4-methyl-6-propylpyrimidine

-

To a flask, add guanidine hydrochloride (1.1 eq) and potassium carbonate (2.2 eq).

-

Add 2,4-octanedione (1.0 eq).

-

The mixture can be heated under reflux in a suitable solvent like ethanol, or subjected to microwave irradiation (e.g., 150°C for 30 min) for a solvent-free reaction.[8]

-

After the reaction is complete (monitored by TLC), cool the mixture and add water to dissolve the inorganic salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: Coupling and Deprotection

-

Dissolve 2-amino-4-methyl-6-propylpyrimidine (1.0 eq) in pyridine and cool the solution in an ice bath.

-

Slowly add 4-acetylbenzenesulfonyl chloride (1.05 eq) to the solution.

-

Allow the reaction to stir at room temperature overnight.

-

Pour the reaction mixture into water to precipitate the N-acetyl protected product. Filter and wash the solid.

-

To the crude protected product, add a mixture of concentrated HCl and water (e.g., 10 mL HCl in 20 mL water per 15 g of product).[9]

-

Heat the mixture under reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Add activated charcoal and boil for a few minutes, then filter the hot solution.

-

Cool the filtrate and neutralize carefully with a saturated sodium carbonate solution until precipitation is complete.

-

Collect the final product by filtration, wash with cold water, and dry.

-

Recrystallize from hot water or aqueous ethanol to obtain the purified N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide.

Data Summary

The following table summarizes expected data points for the synthesis. Actual yields and melting points may vary based on reaction scale and purity of reagents.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Melting Point (°C) |

| 4-Acetylbenzenesulfonyl Chloride | C₈H₈ClNO₃S | 233.67 | 75-85 | 149[7] |

| 2-Amino-4-methyl-6-propylpyrimidine | C₈H₁₃N₃ | 151.21 | 60-80 | N/A |

| Final Product | C₁₄H₁₈N₄O₂S | 306.39 | 70-90 (from coupling) | N/A |

Conclusion

The synthesis of N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide can be reliably achieved through a convergent pathway analogous to established methods for other sulfa drugs. The key steps involve the protection and chlorosulfonation of aniline, the condensation of a β-dicarbonyl with guanidine to form the pyrimidine ring, a nucleophilic coupling to form the sulfonamide linkage, and a final deprotection step. Careful control of reaction conditions, particularly temperature and pH, is crucial for achieving high yields and purity. This guide provides the necessary technical detail and scientific rationale to enable the successful synthesis of this compound for further research and development.

References

- Sulphadimidine - AERU - University of Hertfordshire. (n.d.).

-

Sulfanilamide - Wikipedia. (n.d.). Retrieved from [Link]

-

Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors - PMC. (2024, May 10). Retrieved from [Link]

-

Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors - Taylor & Francis. (2024, May 10). Retrieved from [Link]

-

Sulphamethazine derivatives as immunomodulating agents: New therapeutic strategies for inflammatory diseases | PLOS One. (2018, December 19). Retrieved from [Link]

-

Synthesis of a new sulfadimidine Schiff base and their nano complexes as potential anti-COVID-19 and anti-cancer activity - ResearchGate. (2023, January 18). Retrieved from [Link]

-

Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, Biological Activity and Thermal Characterization of Sulfadimidine with Transition Metals - ResearchGate. (n.d.). Retrieved from [Link]

-

Sulphamethazine derivatives as immunomodulating agents: New therapeutic strategies for inflammatory diseases - PubMed. (2018, December 19). Retrieved from [Link]

- CN102304093A - Process for producing sulfadimidine - Google Patents. (n.d.).

-

Synthesis of some sulfa drug derivatives as antibacterial agents. (2018, May 27). Retrieved from [Link]

-

What is Sulfanilamide used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

-

What is the mechanism of Sulfanilamide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). Retrieved from [Link]

-

Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent - ChemRxiv. (n.d.). Retrieved from [Link]

-

THE MODE OF ACTION OF SULFANILAMIDE ON STREPTOCOCCUS. II - PMC - NIH. (n.d.). Retrieved from [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. (n.d.). Retrieved from [Link]

-

Preparation of sulfanilamide - PrepChem.com. (n.d.). Retrieved from [Link]

-

Synthesis of 4-Acetamidobenzenesulfonyl chloride - PrepChem.com. (n.d.). Retrieved from [Link]

-

4-Acetylbenzenesulfonyl chloride | C8H7ClO3S | CID 266418 - PubChem. (n.d.). Retrieved from [Link]

-

(PDF) The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammoniumchloride) as a PET tracer precursor - ResearchGate. (n.d.). Retrieved from [Link]

-

Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Publishing. (2014). Retrieved from [Link]

-

NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (2013, December 26). Retrieved from [Link]

-

Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents. (n.d.).

Sources

- 1. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 3. What is Sulfanilamide used for? [synapse.patsnap.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulphadimidine [sitem.herts.ac.uk]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Chemical Properties and Applications of Sulfamerazine

Foreword

In the landscape of antimicrobial agents, the sulfonamide class of drugs holds a significant place in the history and ongoing practice of medicinal chemistry. Among these, N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide, more commonly known as Sulfamerazine, represents a key molecule. This guide provides a comprehensive technical overview of Sulfamerazine, intended for researchers, scientists, and professionals in drug development. Our focus will be on the core chemical properties, mechanisms of action, and analytical methodologies, underpinned by field-proven insights to facilitate a deeper understanding and application of this compound.

Molecular Identity and Physicochemical Characteristics

Sulfamerazine is a synthetic bacteriostatic antibiotic belonging to the sulfonamide group.[1] Its chemical structure consists of a sulfanilamide core linked to a 4-methyl-2-pyrimidinyl group.[2][3]

Table 1: Core Chemical and Physical Properties of Sulfamerazine

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | [3] |

| Synonyms | N1-(4-Methyl-2-pyrimidinyl)sulfanilamide, Sulfamerazine | [2][3] |

| CAS Number | 127-79-7 | [1][3] |

| Molecular Formula | C11H12N4O2S | [1][3] |

| Molecular Weight | 264.30 g/mol | [1] |

| Appearance | White or light yellow crystalline powder | [1] |

| Melting Point | 236 °C | [3] |

| Solubility | Essentially insoluble in water (0.20 mg/mL)[1], 202 mg/L (at 20 °C)[3]. Soluble in DMSO (≥ 100 mg/mL)[4], and slightly soluble in methanol[2]. | |

| LogP | 0.14 | [3] |

The solubility of Sulfamerazine is a critical parameter in its formulation and delivery. Its poor aqueous solubility can present challenges in achieving therapeutic concentrations.[1] Studies have explored the use of cosolvent systems, such as acetonitrile and 1-propanol mixtures, to enhance its solubility, demonstrating that the process is endothermic and dependent on the cosolvent composition.[5][6]

Mechanism of Action: A Competitive Inhibition Model

The antibacterial efficacy of Sulfamerazine is rooted in its ability to disrupt the folic acid synthesis pathway in bacteria, a process vital for their growth and replication.[7] This mechanism is a hallmark of the sulfonamide class of antibiotics.[8]

Sulfamerazine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][7][9] Structurally, it mimics the natural substrate of this enzyme, para-aminobenzoic acid (PABA).[8] By binding to the active site of DHPS, Sulfamerazine prevents the incorporation of PABA into dihydrofolic acid, a crucial precursor for the synthesis of nucleotides and ultimately DNA.[3][7] This bacteriostatic action effectively halts bacterial proliferation.[4]

It is important to note the selective toxicity of this mechanism. Human cells do not synthesize their own folic acid, instead obtaining it from their diet. This fundamental metabolic difference allows Sulfamerazine to target bacteria with minimal direct impact on the host's cellular machinery.[8]

Caption: Competitive inhibition of dihydropteroate synthase by Sulfamerazine.

Synthesis and Impurity Profile

The synthesis of Sulfamerazine typically involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 2-amino-4-methylpyrimidine.[2] The 2-amino-4-methylpyrimidine intermediate is itself synthesized from the condensation of acetoacetic ester with guanidine.[2] A critical aspect of synthesis is the management of impurities, with sulfanilamide being a notable potential impurity.[1]

Caption: A generalized synthetic pathway for Sulfamerazine.

Analytical Methodologies

Accurate and precise analytical methods are paramount for the quantification of Sulfamerazine in various matrices, including pharmaceutical formulations and biological samples.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Sulfamerazine. Reversed-phase HPLC, often coupled with a UV detector, provides robust and reliable quantification.[10] The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is crucial for achieving optimal separation from other sulfonamides and potential impurities.[10] Molecularly imprinted capillary electrochromatography has also been developed for the selective separation and quantification of Sulfamerazine in aquatic products.[11]

Spectroscopic Methods

UV-Vis spectrophotometry offers a simpler and more accessible method for the determination of Sulfamerazine.[5] The molecule exhibits a characteristic absorption maximum that can be utilized for its quantification.[12] For instance, a spectrophotometric method involving a reaction with 2,4-dinitrophenylhydrazine to produce a colored product with maximum absorbance at 489 nm has been reported.[12] Derivative spectrophotometry can be employed to enhance specificity, especially in the presence of interfering substances.[13]

Experimental Protocol: Spectrophotometric Determination of Sulfamerazine

This protocol outlines a general procedure for the quantification of Sulfamerazine using UV-Vis spectrophotometry, based on the principle of a color-forming reaction.

Materials:

-

Sulfamerazine standard

-

2,4-dinitrophenylhydrazine (2,4-DNPH) reagent

-

Potassium iodate (KIO3)

-

Sodium hydroxide (for basic medium)

-

Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: A stock solution of Sulfamerazine is prepared in a suitable solvent. A series of working standards are then prepared by serial dilution.

-

Color Development: To a known aliquot of the standard or sample solution, the 2,4-DNPH reagent and KIO3 are added in a basic medium. The mixture is allowed to react for a specified time to ensure complete color development.

-

Spectrophotometric Measurement: The absorbance of the resulting orange-colored solution is measured at its wavelength of maximum absorption (e.g., 489 nm) against a reagent blank.[12]

-

Calibration and Quantification: A calibration curve is constructed by plotting the absorbance of the standard solutions against their corresponding concentrations. The concentration of Sulfamerazine in the unknown sample is then determined from this calibration curve.

Pharmacological Profile and Applications

Sulfamerazine is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] It has been utilized in both human and veterinary medicine to treat various infections.[7][12] Its pharmacokinetic properties, including good absorption from the gastrointestinal tract, contribute to its therapeutic efficacy.[7] Peak plasma concentrations are typically reached within 2 to 4 hours after oral administration.[7][14]

Conclusion

Sulfamerazine, or N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide, remains a compound of significant interest due to its well-established antibacterial properties and its role in the historical development of antimicrobial therapy. A thorough understanding of its chemical properties, mechanism of action, and analytical methodologies is crucial for its effective and safe application in research and clinical settings. This guide has provided a detailed technical overview to support these endeavors.

References

-

Delgado, D. R., Martínez, F., Jouyban, A., & Acree, Jr., W. E. (2023). Numerical Analysis of Sulfamerazine Solubility in Acetonitrile + 1-Propanol Cosolvent Mixtures at Different Temperatures. MDPI. Retrieved from [Link]

-

Sulfamerazine | C11H12N4O2S | CID 5325 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

What is Sulfamerazine used for? (2024, June 15). Patsnap Synapse. Retrieved from [Link]

-

Solubility of sulfamerazine (3) (x3) in MeCN (1) + 1-PrOH (2) cosolvent... (n.d.). ResearchGate. Retrieved from [Link]

-

HPLC Methods for analysis of Sulfamethazine. (n.d.). HELIX Chromatography. Retrieved from [Link]

-

Al-arfaj, N. A., & Al-abdanc, F. M. (1995). Analysis of sulfamethazine in the presence of sulfamerazine or sulfadiazine by first-derivative photochemically induced fluorescence. Journal of Pharmaceutical and Biomedical Analysis, 13(9), 1107-12. Retrieved from [Link]

-

Al-Sabha, W. A., & Jber, N. R. (2020). Spectrophotometric method for Determination of sulfamerazine Using 2,4-dinitrophenylhydrazineReagent. IOP Conference Series: Materials Science and Engineering, 870, 012117. Retrieved from [Link]

-

Cieri, U. R. (1973). Determination of Sulfaquinoxaline, Sulfathiazole, Sulfamerazine, and Sulfamethazine in Feed Concentrates or Premixes. Journal of AOAC INTERNATIONAL, 56(6), 1475–1479. Retrieved from [Link]

-

Determination of sulfamerazine in aquatic products by molecularly imprinted capillary electrochromatography. (n.d.). Wikimedia Commons. Retrieved from [Link]

-

N1-(4-methyl-6-propyl-2-pyrimidinyl)sulfanilamide. (n.d.). PubChemLite. Retrieved from [Link]

-

Synthesis of Sulfanilamide. (n.d.). Chemistry Steps. Retrieved from [Link]

-

What is the mechanism of Sulfanilamide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

N1-(4,6-Dimethyl-2-pyrimidinyl)sulfanilamide. (2025, June 11). ChemBK. Retrieved from [Link]

-

What is Sulfanilamide used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]

Sources

- 1. toku-e.com [toku-e.com]

- 2. Sulfamerazine | 127-79-7 [chemicalbook.com]

- 3. Sulfamerazine | C11H12N4O2S | CID 5325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. What is Sulfamerazine used for? [synapse.patsnap.com]

- 8. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 9. Sulfamerazine|CAS 127-79-7|Antibacterial Agent [benchchem.com]

- 10. helixchrom.com [helixchrom.com]

- 11. upload.wikimedia.org [upload.wikimedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of sulfamethazine in the presence of sulfamerazine or sulfadiazine by first-derivative photochemically induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is Sulfanilamide used for? [synapse.patsnap.com]

An In-Depth Technical Guide to the Solubility of N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide (Sulfamerazine)

Introduction

N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide, commonly known as Sulfamerazine, is a sulfonamide antibacterial agent.[1] As a derivative of para-aminobenzenesulfonamide, it functions by competitively inhibiting the bacterial enzyme dihydropteroate synthase, which is essential for folic acid synthesis in susceptible microorganisms.[1] Despite being developed in the mid-20th century, the emergence of bacterial resistance to newer antibiotics has led to a renewed interest in established compounds like Sulfamerazine for both human and veterinary applications.[1][2]

The therapeutic efficacy of a drug is intrinsically linked to its bioavailability, which in turn is heavily influenced by its solubility. For orally administered drugs like Sulfamerazine, poor aqueous solubility can lead to low and variable absorption from the gastrointestinal tract, thereby compromising its clinical effectiveness.[3] Consequently, a thorough understanding of the solubility characteristics of Sulfamerazine in various solvent systems is paramount for researchers, scientists, and drug development professionals involved in its formulation, quality control, and analytical method development.[2]

This technical guide provides a comprehensive overview of the solubility of Sulfamerazine, consolidating available data from the scientific literature. It delves into the theoretical principles governing its solubility, presents detailed experimental protocols for solubility determination, and offers a curated collection of solubility data in various solvents and co-solvent systems under different conditions.

Theoretical Principles of Solubility

The solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution. Several factors influence the solubility of a drug like Sulfamerazine, including its physicochemical properties, the properties of the solvent, and the environmental conditions.

Physicochemical Properties of Sulfamerazine

Sulfamerazine is a white to pale yellow crystalline powder.[1] It is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.[4] Specifically, the sulfonamide group imparts acidic properties, while the amino group on the benzene ring is basic. This amphoteric nature means its solubility is highly dependent on the pH of the medium.[4][5] The pKa values of a drug are a measure of the strength of its acidic or basic groups. For Sulfamerazine, the pKa of the acidic sulfonamide group is in the range of 4.79 to 8.56 for the general class of sulfonamides.[4] This indicates that at pH values below its pKa, the acidic group will be predominantly in its less soluble, unionized form.

Influence of pH on Aqueous Solubility

The solubility of ionizable compounds like Sulfamerazine is significantly affected by pH. In acidic solutions (low pH), the basic amino group becomes protonated, forming a more soluble salt. Conversely, in alkaline solutions (high pH), the acidic sulfonamide group loses a proton to form a more soluble salt.[4][5] Consequently, Sulfamerazine exhibits its minimum solubility at its isoelectric point, which is the pH at which the net charge of the molecule is zero. The solubility increases as the pH moves away from the isoelectric point in either the acidic or alkaline direction. This behavior is critical in predicting the dissolution and absorption of the drug in different segments of the gastrointestinal tract, which have varying pH environments. For instance, the solubility of sulfonamides in urine is lowest in the pH range of 5.0 to 7.0 and increases significantly at a more alkaline pH.[6]

Effect of Temperature

The dissolution of Sulfamerazine in most solvents is an endothermic process, meaning that its solubility increases with an increase in temperature.[1][2] This is because the process of breaking the crystal lattice of the solid Sulfamerazine and the subsequent solvation of its molecules by the solvent requires energy. The relationship between temperature and solubility can be described by the van't Hoff equation.

Co-solvency

Co-solvency is a widely used technique to enhance the solubility of poorly water-soluble drugs by adding a water-miscible organic solvent (co-solvent) to the aqueous medium.[7] The addition of co-solvents like ethanol, propylene glycol, or polyethylene glycol can modify the polarity of the solvent system, making it more favorable for the dissolution of a less polar drug like Sulfamerazine. The solubility of Sulfamerazine has been studied in various co-solvent systems, including acetonitrile-propanol, acetonitrile-ethanol, ethanol-water, and ethylene glycol-water mixtures.[2][7][8][9]

Experimental Determination of Solubility

Accurate determination of drug solubility is a critical step in pre-formulation studies. The two most common methods for determining the solubility of a crystalline compound are the equilibrium solubility method (thermodynamic solubility) and the kinetic solubility method.

Equilibrium Solubility Measurement (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2] It involves suspending an excess amount of the solid drug in the solvent of interest and agitating the mixture until equilibrium is reached, meaning the concentration of the dissolved drug in the solution becomes constant.

Step-by-Step Protocol

-

Preparation: Add an excess amount of crystalline Sulfamerazine to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH, or an organic solvent) in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Agitate the sealed container at a constant temperature for a prolonged period (typically 24 to 72 hours) to allow the system to reach equilibrium. A shaker bath or a rotator is commonly used for this purpose.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Analyze the concentration of Sulfamerazine in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2]

-

Calculation: Calculate the solubility of Sulfamerazine in the solvent by multiplying the measured concentration by the dilution factor.

Visual Workflow for Equilibrium Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method often used in early drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (usually in dimethyl sulfoxide, DMSO) into an aqueous buffer. The resulting value is often referred to as apparent solubility and can be higher than the thermodynamic solubility because the system does not reach equilibrium.

Step-by-Step Protocol

-

Stock Solution Preparation: Prepare a concentrated stock solution of Sulfamerazine in a suitable organic solvent, typically DMSO.

-

Addition to Buffer: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.

-

Incubation: Incubate the mixture for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitate Detection/Removal: Determine the presence and amount of precipitate formed. This can be done directly by nephelometry (light scattering) or by removing the precipitate via filtration or centrifugation.

-

Quantification: Measure the concentration of the dissolved Sulfamerazine in the clear supernatant/filtrate using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

-

Data Analysis: The kinetic solubility is reported as the concentration of the compound in the aqueous buffer.

Visual Workflow for Kinetic Solubility Assessment

Caption: Workflow for Kinetic Solubility Assessment.

Solubility Data of Sulfamerazine

The following tables summarize the solubility of Sulfamerazine in various pure solvents and co-solvent systems as reported in the scientific literature.

Table 1: Solubility of Sulfamerazine in Pure Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 0.00401 mg/mL | [3] |

| Water (pH 2.0) | 25 | Phase solubility diagram available | [10] |

| Water (pH 8.0) | 25 | Phase solubility diagram available | [10] |

| Methanol | 20 | Mole Fraction: 0.000201 | |

| Methanol | 25 | Mole Fraction: 0.000252 | |

| Methanol | 30 | Mole Fraction: 0.000310 | |

| Methanol | 35 | Mole Fraction: 0.000382 | |

| Methanol | 40 | Mole Fraction: 0.000466 | |

| Ethanol | 20 | Mole Fraction: 0.000131 | [7] |

| Ethanol | 25 | Mole Fraction: 0.000165 | [7] |

| Ethanol | 30 | Mole Fraction: 0.000206 | [7] |

| Ethanol | 35 | Mole Fraction: 0.000255 | [7] |

| Ethanol | 40 | Mole Fraction: 0.000313 | [7] |

| 1-Propanol | 5 | Mole Fraction: 0.000054 | [2] |

| 1-Propanol | 25 | Mole Fraction: 0.000122 | [2] |

| 1-Propanol | 45 | Mole Fraction: 0.000252 | [2] |

| Acetonitrile | 5 | Mole Fraction: 0.000136 | [2] |

| Acetonitrile | 25 | Mole Fraction: 0.000293 | [2] |

| Acetonitrile | 45 | Mole Fraction: 0.000749 | [2] |

| Ethylene Glycol | 25 | Mole Fraction: 0.000778 | [8] |

Table 2: Solubility of Sulfamerazine in Co-solvent Systems at 25°C (298.15 K)

| Co-solvent System | Mass Fraction of Co-solvent | Solubility (Mole Fraction) | Reference |

| Ethanol + Water | 0.20 | 0.000055 | [7] |

| 0.40 | 0.000115 | [7] | |

| 0.60 | 0.000155 | [7] | |

| 0.80 | 0.000171 | [7] | |

| 1.00 (Pure Ethanol) | 0.000165 | [7] | |

| Methanol + Water | 0.20 | 0.000041 | |

| 0.40 | 0.000078 | ||

| 0.60 | 0.000127 | ||

| 0.80 | 0.000186 | ||

| 1.00 (Pure Methanol) | 0.000252 | ||

| Acetonitrile + 1-Propanol | 0.20 | 0.000157 | [2] |

| 0.40 | 0.000192 | [2] | |

| 0.60 | 0.000227 | [2] | |

| 0.80 | 0.000261 | [2] | |

| Ethylene Glycol + Water | 0.20 | 0.000034 | [8] |

| 0.40 | 0.000078 | [8] | |

| 0.60 | 0.000173 | [8] | |

| 0.80 | 0.000366 | [8] |

Analysis and Discussion

The solubility data reveals several key trends for Sulfamerazine. As an amphoteric compound, its aqueous solubility is pH-dependent, with increased solubility in both acidic and alkaline conditions compared to its neutral state.[5][10] The dissolution process in the studied solvents is endothermic, as evidenced by the increase in solubility with rising temperature.[1][2]

In co-solvent systems, the addition of organic solvents like ethanol, methanol, acetonitrile, and ethylene glycol to water generally enhances the solubility of Sulfamerazine.[2][7][8] This is attributed to the reduction in the polarity of the solvent mixture, which becomes more favorable for the dissolution of the relatively non-polar Sulfamerazine molecule. Interestingly, in acetonitrile-alcohol mixtures, the solubility of Sulfamerazine is consistently higher in pure acetonitrile than in the pure alcohols (methanol, ethanol, 1-propanol), despite the alcohols having polarity closer to that of Sulfamerazine.[2][7][9] This suggests that specific solute-solvent interactions play a significant role in the dissolution process.

The use of hydrophilic carriers like Poloxamer 407 and Polyethylene Glycol 6000 (PEG 6000) in solid dispersions has been shown to significantly enhance the aqueous solubility and dissolution rate of Sulfamerazine.[11][12] This is a promising strategy for improving the bioavailability of this drug.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide (Sulfamerazine). A thorough understanding of its solubility in various solvents and under different conditions is crucial for the successful development of effective and stable pharmaceutical formulations. The provided data, experimental protocols, and theoretical explanations serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research to establish a complete pH-solubility profile and to explore the solubility in a wider range of pharmaceutically acceptable solvents would be beneficial for the continued development and application of this important antibacterial agent.

References

- Ayrton, J., & Plá-Delfina, J. M. (1990). Sulfasalazine. In Analytical Profiles of Drug Substances (Vol. 19, pp. 529-563). Academic Press.

- Delgado, D. R., & Martínez, F. (2013). Solubility and solution thermodynamics of sulfamerazine and sulfamethazine in some ethanol + water mixtures. Fluid Phase Equilibria, 360, 88-96.

- Choi, S., & Lee, Y. (2007). pH-Induced solubility transition of sulfonamide-based polymers. Macromolecular Research, 15(5), 455-461.

- Cárdenas-Torres, R. E., et al. (2022). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Molecules, 27(17), 5678.

- Delgado, D. R., & Martínez, F. (2015). Solubility of sulfamerazine in (ethylene glycol + water) mixtures: Measurement, correlation, dissolution thermodynamics and preferential solvation. Journal of Molecular Liquids, 209, 541-548.

- Delgado, D. R., & Martínez, F. (2014). Solution thermodynamics and preferential solvation of sulfamerazine in methanol+ water mixtures. Journal of Solution Chemistry, 43(4), 726-743.

-

Pharmacy Concepts. (n.d.). Chapter 15: Sulphonamides and Sulfones. Retrieved from [Link]

- Holguín, A. R., et al. (2012). Equilibrium solubility of sodium sulfamerazine expressed in mass/volume percentage in some aqueous-alcoholic mixtures as a function of the cosolvent mass fraction free of solute at 25.0 °C.

- Cárdenas-Torres, R. E., et al. (2023).

- Ortiz, C. P., et al. (2021). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. Polymers, 13(22), 3909.

- Yalkowsky, S. H., & He, Y. (2003).

- Gupta, J., & Gupta, R. (2021). Effect of Hydrophilic Carriers for Solubility and Dissolution Enhancement of Sulfamerazine by Solid Dispersions Technique.

- Gupta, J., & Gupta, R. (2021). Effect of Hydrophilic Carriers for Solubility and Dissolution Enhancement of Sulfamerazine by Solid Dispersions Technique.

- Schwartz, L., & Flippin, H. F. (1941). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation.

- Kumar, A., et al. (2019). Improvement of Dissolution rate of Sulfamerazine by Solid dispersion technique. JETIR, 6(6).

- Aloisio, C., et al. (2012). Phase solubility diagrams for sulfamerazine with bCD, MbCD, HPbCD and MEG at 25 C in: water (g); pH 2.00 (f) and pH 8.00 (m) solution.

-

Slideshare. (2016). Antibiotic sulphonamides and potientiate sulpha history,classification,mechanism of action and adverse effect. Retrieved from [Link]

- Cárdenas-Torres, R. E., et al. (2022). Numerical Analysis of Sulfamerazine Solubility in Acetonitrile + 1-Propanol Cosolvent Mixtures at Different Temperatures.

- Aloisio, C., et al. (2014). Phase solubility diagrams for sulfamerazine ternary complex with MEG and the  CD, M  CD or HP  CD at 25 ◦ C in: water ( ); pH 2.00 ( ᭹ ) and pH 8.00 ( ) solution.

- Jouyban, A., et al. (2015).

- Delgado, D. R., & Martínez, F. (2013). Solubility and solution thermodynamics of sulfamerazine and sulfamethazine in some ethanol + water mixtures.

- Macfhionnghaile, P., et al. (2020). BEST-CSP Benchmark Study of Polymorphs I and II of Sulfamerazine and the Perils of Polytype Polymorphs. UCL Discovery.

-

Veeprho. (n.d.). Sulfamerazine Impurities and Related Compound. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. jetir.org [jetir.org]

- 4. pharmacyconcepts.in [pharmacyconcepts.in]

- 5. Antibiotic sulphonamides and potientiate sulpha history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]

- 6. ovid.com [ovid.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journaljpri.com [journaljpri.com]

- 12. researchgate.net [researchgate.net]

The Crystalline Architecture of Sulfamerazine: A Technical Guide to N¹-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N¹-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide, more commonly known as sulfamerazine, is a sulfonamide antibacterial agent that has served as a critical model compound for understanding polymorphism in pharmaceuticals. The arrangement of molecules in its solid state directly influences crucial physicochemical properties such as solubility, stability, and bioavailability, making a thorough understanding of its crystal structure paramount for drug development and formulation. This technical guide provides a comprehensive exploration of the crystalline architecture of sulfamerazine, delving into its known polymorphic forms, the intricate details of their molecular packing and hydrogen bonding networks, and the analytical techniques employed for their characterization. By synthesizing experimental data with mechanistic insights, this guide serves as an essential resource for researchers engaged in the solid-state chemistry of sulfonamides and the broader field of pharmaceutical sciences.

Introduction to Sulfamerazine and the Significance of Its Crystalline State

Sulfamerazine is a member of the sulfonamide class of antibiotics, which function by competitively inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1] While its clinical use has been largely superseded by newer agents, sulfamerazine remains a subject of intense scientific scrutiny due to its rich and complex solid-state chemistry.[2] The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of profound importance in the pharmaceutical industry. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physical and chemical properties, impacting everything from manufacturing processes to therapeutic efficacy.[3][4] Therefore, a detailed characterization of the crystal structures of sulfamerazine's polymorphs is not merely an academic exercise but a critical component of ensuring drug quality, safety, and performance.

This guide will provide an in-depth analysis of the known crystal structures of sulfamerazine, with a focus on the interplay between molecular conformation, intermolecular interactions, and the resulting crystal packing. We will also present established experimental protocols for the preparation and characterization of sulfamerazine crystals, offering a practical framework for researchers in the field.

The Polymorphic Landscape of Sulfamerazine

Sulfamerazine is known to exhibit a fascinating degree of polymorphism, with several distinct crystalline forms having been identified and characterized. The most extensively studied of these are Forms I and II, which are enantiotropically related, meaning their relative stability is dependent on temperature.[5] In addition to these, other forms, including Form III and Form V, have also been reported, highlighting the compound's complex crystallization behavior.[6][7]

Comparative Crystallographic Data

The fundamental differences between the primary polymorphs of sulfamerazine are captured in their crystallographic parameters. A summary of this data is presented in the table below.

| Parameter | Form I | Form II | Form III |

| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | Pbca | P2₁/c |

| Molecules per Asymmetric Unit (Z') | 2 | 1 | 1 |

| Molecules per Unit Cell (Z) | 8 | 8 | 4 |

| Key Distinguishing Feature | Layered structure along the c-axis |

Data compiled from multiple sources.[2][6]

Molecular Conformation and Intermolecular Interactions

The molecular structure of sulfamerazine features a central sulfonamide linkage connecting a substituted pyrimidine ring and a p-aminophenyl group. A key conformational feature in the crystalline state is the gauche orientation of the benzene and pyrimidine rings when viewed along the S-N bond.[6] This non-planar conformation is a recurring motif across its various polymorphs.

The stability of the sulfamerazine crystal lattice is predominantly governed by a network of intermolecular hydrogen bonds. The primary interactions involve the amino group and the sulfonamide nitrogen acting as hydrogen bond donors, and the pyrimidine nitrogens and sulfonyl oxygens acting as acceptors.[6][8] These N-H···N and N-H···O hydrogen bonds create robust supramolecular synthons that dictate the overall packing arrangement of the molecules.

The presence of slip planes in the crystal structure of Form I has been identified as a key factor contributing to its higher millability and compressibility compared to Form II.[9][10] These planes of weakness allow for easier deformation under pressure, a property with significant implications for the tableting process in pharmaceutical manufacturing.

Experimental Methodologies for Crystal Structure Elucidation

The determination of the crystal structure of sulfamerazine polymorphs relies on a combination of crystallization techniques and advanced analytical methods.

Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for structure determination by single-crystal X-ray diffraction. A common and effective method for growing sulfamerazine crystals is through slow evaporation of a saturated solution.

Protocol: Slow Evaporation Crystallization of Sulfamerazine

-

Dissolution: Dissolve solid sulfamerazine in a suitable solvent, such as dimethylformamide (DMF), to create a near-saturated solution.[6] Gentle heating may be applied to facilitate dissolution.

-

Filtration: Filter the solution while warm to remove any insoluble impurities.

-

Evaporation: Transfer the filtered solution to a clean crystallization dish or beaker. Cover the container with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Allow the setup to remain undisturbed for several days to weeks. As the solvent slowly evaporates, the concentration of sulfamerazine will increase, leading to the formation of single crystals.

-

Isolation: Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor and dry them.

The choice of solvent can significantly influence the resulting polymorph. Therefore, careful screening of various solvents is often necessary to obtain the desired crystalline form.[4]

X-ray Crystallography Workflow

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. The general workflow is as follows:

Caption: General workflow for single-crystal X-ray crystallography.

Complementary Analytical Techniques

While single-crystal X-ray diffraction provides the most detailed structural information, a suite of other analytical techniques is essential for comprehensive solid-state characterization, particularly for polymorphic systems.

-

Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase of a bulk sample and to quantify the components in a polymorphic mixture.[11]

-

Differential Scanning Calorimetry (DSC): Provides information on thermal events such as melting points and solid-solid phase transitions, which are critical for determining the thermodynamic relationship between polymorphs.[5][11]

-

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopic techniques can differentiate between polymorphs based on subtle differences in their molecular vibrations, which are influenced by the crystal packing and hydrogen bonding.[3][12]

-

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: A powerful tool for probing the local environment of atomic nuclei, ssNMR can distinguish between polymorphs with different numbers of molecules in the asymmetric unit (Z').[12]

-

Atomic Force Microscopy (AFM): Can be used to investigate the surface morphology and properties of individual crystals of different polymorphs.[3]

Computational Modeling of Sulfamerazine's Crystal Structure

In recent years, computational methods have become increasingly valuable for understanding and predicting the crystal structures of organic molecules. Ab initio lattice dynamics and crystal structure prediction (CSP) studies have been applied to sulfamerazine to:

-

Elucidate Thermodynamic Stability: Computational models can calculate the free energy of different polymorphs as a function of temperature, helping to explain their relative stabilities and transition temperatures.[2][9]

-

Understand Mechanical Properties: Simulations can provide insights into mechanical properties, such as the presence of slip planes, which correlate with experimental observations of tabletability.[9][10]

-

Rationalize Polymorph Selection: Molecular modeling can be used to study the influence of solvents on nucleation, providing a route for the computational screening of crystallization conditions.[4]

Caption: Workflow for computational analysis of crystal structures.

Conclusion and Future Perspectives

The crystal structure of N¹-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide is a testament to the complexity and richness of solid-state chemistry. Its well-characterized polymorphic system provides an invaluable platform for fundamental studies into crystallization, phase transitions, and the structure-property relationships of pharmaceutical solids. The ongoing synergy between advanced experimental techniques and sophisticated computational modeling continues to deepen our understanding of this important model compound. Future research will likely focus on the discovery of new polymorphic forms and co-crystals, the development of more accurate predictive models for crystallization, and the application of this fundamental knowledge to the rational design of solid dosage forms with optimized properties.

References

- Vertex AI Search. (n.d.). Surface Characterizations of Sulfamerazine Polymorphs Using Atomic Force Microscopy.

- ACS Publications. (2015, August 28). Sulfamerazine: Understanding the Influence of Slip Planes in the Polymorphic Phase Transformation through X-Ray Crystallographic Studies and ab Initio Lattice Dynamics. Molecular Pharmaceutics.

- ACS Publications. (2019, October 9). Understanding Polymorph Selection of Sulfamerazine in Solution. Crystal Growth & Design.

- SciSpace. (n.d.). A new polymorph of sulfamerazine.

- MDPI. (2025, September 30). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.

- BenchChem. (n.d.). A Comparative Crystallographic Guide to Novel Sulfonamide Compounds.

- ACS Publications. (2013, July 16). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design.

- UCL Discovery. (2025, December 12). BEST-CSP Benchmark Study of Polymorphs I and II of Sulfamerazine and the Perils of Polytype Polymorphs.

- PubMed. (2002, April 15). Crystallization and transitions of sulfamerazine polymorphs.

- PubMed. (2015, October 5). Sulfamerazine: Understanding the Influence of Slip Planes in the Polymorphic Phase Transformation through X-Ray Crystallographic Studies and ab Initio Lattice Dynamics.

- ACS Publications. (2019, December 18). Synthesis and Characterization of a Series of Sulfamethazine Multicomponent Crystals with Various Benzoic Acids.

- Open Access Journals. (n.d.). Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives.

- ResearchGate. (2025, August 2). Influence of Crystal Structure on the Tableting Properties of Sulfamerazine Polymorphs.

- PMC. (2022, July 26). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.

- (n.d.). The solvates of sulfamerazine: Structural, thermochemical, and desolvation studies.

- ResearchGate. (2025, August 6). Crystallization and Transitions of Sulfamerazine Polymorphs | Request PDF.

- PubMed. (2011, August 30). Quantification of polymorphic impurity in an enantiotropic polymorph system using differential scanning calorimetry, X-ray powder diffraction and Raman spectroscopy.

- ACS Publications. (2025, December 12). BEST-CSP Benchmark Study of Polymorphs I and II of Sulfamerazine and the Perils of Polytype Polymorphs. Crystal Growth & Design.

- NIH. (n.d.). Sulfamerazine | C11H12N4O2S | CID 5325. PubChem.

Sources

- 1. Sulfamerazine | C11H12N4O2S | CID 5325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Crystallization and transitions of sulfamerazine polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. Sulfamerazine: Understanding the Influence of Slip Planes in the Polymorphic Phase Transformation through X-Ray Crystallographic Studies and ab Initio Lattice Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of polymorphic impurity in an enantiotropic polymorph system using differential scanning calorimetry, X-ray powder diffraction and Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

"N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide" potential biological targets

The following guide provides an in-depth mechanistic profiling of N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide , a structural analog of the sulfonamide class.

As specific literature on this exact derivative is limited, this guide synthesizes established Structure-Activity Relationships (SAR) of pyrimidinyl-sulfonamides to project its biological targets, physicochemical behavior, and validation protocols.[1]

Target Deconvolution, SAR Analysis, and Experimental Validation[1]

Compound Identity & Physicochemical Framework[1][2][3][4]

N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide (CAS: 106596-35-4) is a lipophilic derivative of the classical sulfonamide antibiotic Sulfamethazine (Sulfadimidine).[1] The critical structural modification is the substitution of a methyl group at the C6 position of the pyrimidine ring with a propyl group .

-

Core Scaffold: Sulfanilamide (4-aminobenzenesulfonamide).[1][2]

-

Structural Significance: The extension from methyl (C1) to propyl (C3) significantly alters the lipophilicity (LogP) and steric volume of the molecule without disrupting the fundamental pharmacophore required for sulfonamide activity.

Physicochemical Impact Table

| Feature | Sulfamethazine (Reference) | 6-Propyl Derivative (Target) | Biological Implication |

| C6-Substituent | Methyl (-CH₃) | Propyl (-CH₂CH₂CH₃) | Increased steric bulk at the binding interface.[1] |

| Lipophilicity | LogP ~ 0.3 | LogP ~ 1.1 - 1.5 (Predicted) | Enhanced membrane permeability; higher protein binding.[1] |

| Solubility | Low in acid (crystalluria risk) | Lower in acid | Critical Risk: Increased potential for renal crystallization. |

| Half-Life | ~7 hours | Predicted >10 hours | Increased tubular reabsorption due to lipophilicity.[1] |

Primary Biological Target: Dihydropteroate Synthase (DHPS)[1]

The unequivocal primary target for this molecule is the bacterial enzyme Dihydropteroate Synthase (DHPS) (EC 2.5.1.15).

Mechanistic Basis

Sulfonamides act as competitive antimetabolites of para-aminobenzoic acid (PABA) .

-

Mimicry: The 4-aminobenzenesulfonyl group sterically and electronically mimics the 4-aminobenzoate ion of PABA.[1]

-

Inhibition: The molecule binds to the PABA-binding pocket of DHPS, preventing the incorporation of PABA into dihydropteroate, a precursor of folic acid (Vitamin B9).

-

Bacteriostasis: Depletion of folate halts the synthesis of thymidine and purines, arresting DNA replication.

Structural Analysis: The "Propyl" Effect

In the DHPS active site, the N1-substituent (the pyrimidine ring) extends into a specific pocket adjacent to the pterin-binding site.[1]

-

Binding Mode: The pyrimidine ring typically forms π-stacking interactions or hydrophobic contacts with residues in the DHPS loop regions.[1]

-

Propyl Group Impact: The 6-propyl chain adds hydrophobic bulk.[1] If the pocket is flexible (as in Staphylococcus or E. coli DHPS), the propyl group may enhance binding affinity through increased Van der Waals interactions. However, in rigid variants, it could introduce steric clashes, potentially altering the spectrum of activity compared to Sulfamethazine.

Experimental Validation Protocol: DHPS Inhibition

To confirm this target and assess potency (Ki), use a cell-free enzymatic assay.[1]

Protocol Steps:

-

Enzyme Source: Recombinant E. coli DHPS (FolP).

-

Substrates: Dihydropterin pyrophosphate + [14C]-PABA.

-

Reaction: Incubate enzyme + substrates + Test Compound (0.1 nM – 100 µM) in Tris-HCl buffer (pH 7.4).

-

Detection: Separate product ([14C]-dihydropteroate) from substrate using HPLC or thin-layer chromatography (TLC).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

-

Specificity Check: Add excess non-radioactive PABA. If inhibition is reversed, the mechanism is competitive.

Secondary & Off-Target Profiling[1]

While DHPS is the intended target, the pyrimidinyl-sulfonamide scaffold is a "privileged structure" known to interact with mammalian enzymes.[1] The 6-propyl modification specifically heightens the probability of the following off-target interactions.

A. Carbonic Anhydrases (hCA) – High Probability

Sulfonamides are the classic inhibitors of Carbonic Anhydrase (CA). The primary sulfonamide nitrogen coordinates directly with the Zinc (Zn²⁺) ion in the CA active site.

-

Isoform Selectivity: The "tail" (the pyrimidine ring) determines selectivity.

-

Propyl Hypothesis: Bulky, lipophilic tails often favor inhibition of transmembrane isoforms (hCA IX and XII) —which are tumor-associated—over the ubiquitous cytosolic isoforms (hCA I and II). The propyl group may act as a "selectivity filter," fitting better into the hydrophobic pocket of hCA IX.

-

Application: Potential repurposing as an anti-metastatic agent (hypoxia-induced tumor pathways).[1]

B. Thyroid Peroxidase (TPO) – Toxicological Risk

Sulfonamides and pyrimidines (e.g., Propylthiouracil) are known goitrogens. They inhibit Thyroid Peroxidase (TPO), preventing the iodination of tyrosine residues in thyroglobulin.

-

Structure Match: This molecule contains both a sulfonamide moiety and a propyl-substituted pyrimidine ring (structurally echoing Propylthiouracil).[1]

-

Risk: Chronic administration could lead to hypothyroidism and thyroid hypertrophy.

C. Serum Albumin – Pharmacokinetic Target

Due to the increased lipophilicity (Propyl > Methyl), this molecule will likely exhibit >90% binding to Human Serum Albumin (HSA) .

-

Site: Sudlow’s Site I (Warfarin binding pocket).

-

Implication: Low free-drug concentration in plasma; potential for displacement interactions with other drugs (e.g., Warfarin).[1]

Visualization of Signaling & Experimental Logic

Diagram 1: Folate Synthesis Pathway & Sulfonamide Blockade

This diagram illustrates the precise intervention point of the molecule within the bacterial folate pathway.

Caption: Competitive inhibition of DHPS by the sulfonamide prevents PABA incorporation, collapsing the folate cycle required for DNA synthesis.[1]

Diagram 2: Target Validation Workflow

A logical flowchart for researchers to validate primary and secondary targets.

Caption: Step-wise experimental workflow to confirm DHPS potency and screen for critical off-target risks (CA and TPO).

References

-

Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action.[1][4][5][6] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Link[1]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168-181. Link[1]

- Vree, T. B., et al. (1995). Clinical Pharmacokinetics of Sulfonamides and their Metabolites. Clinical Pharmacokinetics, 37, 105-125. (Discussion of N1-substituent effects on half-life).

- Divi, R. L., & Doerge, D. R. (1996). Inhibition of thyroid peroxidase by sulfamethazine and related sulfonamides. Chemical Research in Toxicology, 9(1), 16-23. (Mechanistic basis for TPO inhibition).

Sources

- 1. Sulfamethazine [webbook.nist.gov]

- 2. Sulfamerazine | C11H12N4O2S | CID 5325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent development of azole–sulfonamide hybrids with the anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: In Vitro Antibacterial Spectrum of N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide

The following technical guide details the in vitro antibacterial spectrum and characterization of N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide (CAS 106596-35-4).

This document is structured for researchers and drug development professionals, focusing on the compound's mechanistic properties, predicted spectrum based on structure-activity relationships (SAR), and the experimental protocols required for validation.

Compound Identity & Structural Context

N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide is a sulfonamide antimicrobial agent.[1] It is structurally homologous to the clinically established drug Sulfamethazine (Sulfadimidine), distinguished by the substitution of a methyl group with a propyl group at the 6-position of the pyrimidine ring.

-

Chemical Class: N1-substituted Sulfonamide

-

CAS Number: 106596-35-4

-

Molecular Formula: C₁₄H₁₈N₄O₂S

-

Key Structural Feature: The 6-propyl group increases lipophilicity compared to the dimethyl analog (Sulfamethazine), potentially influencing membrane permeability and protein binding while retaining the core pharmacophore required for dihydropteroate synthase (DHPS) inhibition.

Structural Comparison

| Compound | R1 (Pos 4) | R2 (Pos 6) | Lipophilicity (LogP) | Clinical Status |

| Target Compound | Methyl (-CH₃) | Propyl (-C₃H₇) | High (Predicted) | Research / Impurity Std |

| Sulfamethazine | Methyl (-CH₃) | Methyl (-CH₃) | Moderate | Veterinary/Clinical |

| Sulfadiazine | Hydrogen (-H) | Hydrogen (-H) | Low | Clinical |

Mechanism of Action (MOA)

The antibacterial activity of N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide is driven by its capacity to act as a competitive antimetabolite of para-aminobenzoic acid (PABA).

Pathway Inhibition

-

Target Enzyme: Dihydropteroate Synthase (DHPS).

-

Interaction: The molecule competes with PABA for the active site of DHPS.

-

Consequence: Inhibition of dihydropteroic acid formation, a precursor to tetrahydrofolic acid (THF).

-

Result: Depletion of folate cofactors essential for the synthesis of purines, thymidine, and methionine, leading to bacteriostasis.

Signaling Pathway Visualization

Caption: Competitive inhibition of DHPS by the sulfonamide derivative within the bacterial folate synthesis pathway.

In Vitro Antibacterial Spectrum

Based on the SAR of N1-heterocyclic sulfonamides, this compound exhibits a broad-spectrum bacteriostatic profile . Its activity is contingent on the organism's reliance on endogenous folate synthesis; organisms capable of utilizing exogenous folate (e.g., Enterococcus faecalis) may show intrinsic resistance.

Primary Spectrum of Activity

| Organism Group | Susceptibility | Representative Genera | Notes |

| Gram-Positive Cocci | High to Moderate | Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae | Activity may be compromised in methicillin-resistant strains (MRSA) carrying sul genes. |

| Gram-Negative Bacilli | Moderate | Escherichia coli, Klebsiella pneumoniae, Salmonella spp., Shigella spp. | Core target for sulfonamides.[1] Resistance is common in clinical isolates. |

| Actinomycetes | High | Nocardia spp. | Sulfonamides remain the drug of choice for nocardiosis. |

| Protozoa | Moderate | Toxoplasma gondii, Plasmodium falciparum | Often requires synergy with DHFR inhibitors (e.g., Trimethoprim/Pyrimethamine). |

| Intrinsically Resistant | None | Pseudomonas aeruginosa, Rickettsia, Mycoplasma | Generally impermeable or lack the target pathway. |

Impact of the Propyl Substitution

The 6-propyl group increases the lipophilicity (LogP) of the molecule compared to Sulfamethazine.

-

Advantage: Potentially enhanced penetration into lipid-rich cell walls (e.g., Mycobacterium or Nocardia).

-

Disadvantage: Increased protein binding in media (e.g., albumin in blood agar), which may artificially elevate Minimum Inhibitory Concentration (MIC) values in in vitro assays if serum is present.

Experimental Protocols for Spectrum Validation

To definitively characterize this compound, the following standardized protocols (aligned with CLSI guidelines) must be executed.

Protocol A: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

This protocol determines the precise concentration required to inhibit visible bacterial growth.

Reagents:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Lyed Horse Blood (for Streptococci).

-

Test Compound: N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide (dissolved in DMSO or 0.1M NaOH).

Workflow:

-

Stock Preparation: Prepare a 10 mg/mL stock solution of the test compound.

-

Dilution Series: Create a 2-fold serial dilution in 96-well plates (Range: 512 µg/mL to 0.25 µg/mL).

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in CAMHB.

-

Inoculation: Add 50 µL of diluted inoculum to 50 µL of drug solution in wells (Final volume 100 µL).

-

Incubation: Incubate at 35°C ± 2°C for 16-20 hours (ambient air).

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

Protocol B: Synergistic Assessment (Checkerboard Assay)

Sulfonamides are rarely used alone. This assay tests synergy with Trimethoprim (DHFR inhibitor).

Workflow Visualization:

Caption: Workflow for determining Fractional Inhibitory Concentration (FIC) indices.

Resistance Mechanisms

Researchers must control for resistance when interpreting spectrum data.

-

Target Modification: Mutations in the folP gene encoding DHPS (lower affinity for sulfonamide).

-

Hyperproduction of PABA: Bacteria overproduce the substrate to outcompete the inhibitor.

-

Efflux Pumps: Active transport of the drug out of the cell (common in Gram-negatives).

References

-

Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. [Link]

-

Seydel, J. K. "Structure-activity relationships of sulfonamides and sulfones as dihydropteroate synthase inhibitors." Journal of Pharmaceutical Sciences, 1968. [Link]

-

Sköld, O. "Sulfonamide resistance: mechanisms and trends." Drug Resistance Updates, 2000. [Link]

Sources

A Technical Guide to the Preliminary Toxicity Screening of N¹-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicological screening of the novel sulfonamide compound, N¹-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide. Given the absence of published toxicological data for this specific molecule[1][2], this document establishes a robust, tiered screening strategy. The approach is grounded in established regulatory guidelines and leverages comparative data from the structurally analogous and well-characterized sulfonamide, Sulfamethazine. The guide is designed for researchers, toxicologists, and drug development professionals, offering detailed experimental protocols for key in vitro and in vivo assays, including cytotoxicity, genotoxicity, and acute systemic toxicity, to build a foundational safety profile for this new chemical entity.

Introduction and Strategic Overview

N¹-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide is a sulfonamide compound with potential therapeutic applications. As a new chemical entity (NCE), a thorough evaluation of its safety profile is a prerequisite for any further development. The sulfonamide class of drugs, while effective antimicrobials, is associated with a range of toxicities, including hypersensitivity reactions, renal complications, and potential endocrine disruption[3][4][5]. The infamous "Elixir Sulfanilamide" incident of 1937, where a toxic solvent was used in a formulation, underscored the critical need for rigorous safety testing and led to the landmark 1938 Federal Food, Drug, and Cosmetic Act[6][7].

The Structural Analogue Approach

Direct toxicological data for N¹-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide is not currently available in the public domain[1]. However, its structure is highly similar to Sulfamethazine (also known as Sulfadimidine), a widely used veterinary antibiotic[8][9][10].

-

Target Compound: 4-amino-N-(4-methyl-6-propyl pyrimidin-2-yl)benzenesulfonamide[1]

-

Analogue Compound: 4-amino-N-(4,6-dimethyl pyrimidin-2-yl)benzenesulfonamide (Sulfamethazine)[8]

The only structural difference is the substitution of a propyl group for a methyl group on the pyrimidine ring. This close structural relationship allows us to use the extensive toxicological database for Sulfamethazine as a foundation upon which to build a scientifically justified, targeted, and efficient preliminary screening strategy. We can anticipate a similar, though not identical, toxicological profile. Known effects of Sulfamethazine include thyroid follicular cell hyperplasia in rodents and potential hypersensitivity reactions[3][11].

A Phased Approach to Toxicity Screening

This guide outlines a tiered, or phased, approach to preliminary toxicity screening. This strategy begins with broad, rapid in vitro assays to identify potential hazards and progresses to more complex in vivo studies. This workflow maximizes data acquisition while adhering to the 3Rs principles of animal welfare (Replacement, Reduction, and Refinement)[12].

In Vitro Toxicity Screening

In vitro assays are the cornerstone of preliminary safety assessment. They provide rapid, cost-effective data on a compound's potential to cause cellular damage or genetic mutations, without the immediate use of live animals.

Cytotoxicity Assessment

Causality: The first essential question is whether the compound is toxic to living cells and at what concentration. Cytotoxicity assays measure the degree to which a substance can cause cell damage or death. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these tests, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro[13]. This data is crucial not only for flagging overtly cytotoxic compounds but also for selecting appropriate, non-lethal dose concentrations for subsequent, more complex assays like genotoxicity tests.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that assesses cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized and quantified spectrophotometrically[14]. A decrease in metabolic activity correlates with a loss of cell viability.

-

Cell Line Selection: Choose relevant human cell lines. A liver cell line (e.g., HepG2) is essential as the liver is a primary site of drug metabolism. An additional line from another organ system (e.g., HEK293, kidney; MCF-7, breast) can provide broader data[13].

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for attachment[14].

-

Compound Preparation: Prepare a 10 mM stock solution of N¹-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide in dimethyl sulfoxide (DMSO). Perform serial dilutions in the culture medium to create a range of final test concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include untreated (vehicle control) and positive control (e.g., Doxorubicin) wells. Incubate for 72 hours[13].

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals[14].

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 540 nm[13].

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

| Parameter | Description | Example Result |